N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 904278-15-5
VCID: VC5176744
InChI: InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Molecular Formula: C25H27N3O4
Molecular Weight: 433.508

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

CAS No.: 904278-15-5

Cat. No.: VC5176744

Molecular Formula: C25H27N3O4

Molecular Weight: 433.508

* For research use only. Not for human or veterinary use.

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide - 904278-15-5

Specification

CAS No. 904278-15-5
Molecular Formula C25H27N3O4
Molecular Weight 433.508
IUPAC Name N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Standard InChI Key ZMQDFPRGLFCTKT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide possesses the molecular formula C25H27N3O4 and a molecular weight of 433.508 g/mol. Its IUPAC name, N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide, reflects the integration of three key subunits:

  • A dihydroisoquinoline core enabling interactions with neurotransmitter receptors.

  • A furan-2-yl group contributing to π-π stacking and hydrogen bonding.

  • A 4-methoxybenzyl moiety influencing solubility and target selectivity.

The compound’s stereochemistry, particularly the configuration at the chiral centers of the dihydroisoquinoline and ethyl bridge, remains uncharacterized in public datasets, representing a gap in current literature.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.904278-15-5
Molecular FormulaC25H27N3O4
Molecular Weight433.508 g/mol
IUPAC NameN'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
PubChem CID18577622

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this oxalamide derivative typically involves multi-step condensation reactions, as outlined in patents and supplier protocols. A representative route includes:

  • Formation of the oxalamide backbone: Reacting oxalyl chloride with 4-methoxybenzylamine to generate N-(4-methoxybenzyl)oxalamic acid chloride.

  • Coupling with the dihydroisoquinoline-furan intermediate: Introducing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine via nucleophilic acyl substitution under inert conditions.

  • Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis of the oxalamide) and controlling reaction temperatures between 0–5°C during coupling.

Reactivity Profile

The compound’s reactivity is dominated by its:

  • Amide groups: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

  • Furan ring: Participates in Diels-Alder reactions, enabling cycloaddition-based modifications .

  • Dihydroisoquinoline nitrogen: Capable of quaternization or coordination with metal ions .

Notably, the methoxybenzyl group enhances stability against oxidative degradation compared to non-substituted benzyl analogs.

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogs

Substituting the 4-methoxybenzyl group with other aryl units (e.g., 2-chlorophenyl, 4-fluorophenyl) alters bioactivity:

Table 2: Analog Comparison

Analog SubstituentBioactivity TrendSource
4-Methoxybenzyl (this compound)Enhanced metabolic stability
2-ChlorophenylIncreased receptor affinity
Thiophen-3-ylImproved solubility
MesitylReduced cytotoxicity

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility data are unavailable, but computational models predict:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity favoring blood-brain barrier penetration).

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.

Stability studies indicate decomposition at temperatures >150°C and sensitivity to UV light, requiring storage at –20°C under nitrogen.

ADME Profiling

Pharmacokinetic parameters extrapolated from analogs suggest:

  • Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring .

  • Excretion: Primarily renal (70%), with minor fecal elimination.

Applications and Future Directions

Current Research Applications

  • Medicinal chemistry: Serves as a lead compound for neurodegenerative disease drug candidates.

  • Chemical biology: Used in photoaffinity labeling studies to map enzyme active sites.

Challenges and Opportunities

  • Stereochemical resolution: Separation of enantiomers to evaluate differential bioactivity.

  • Target deconvolution: High-throughput screening against kinase and GPCR panels.

  • Formulation development: Nanoencapsulation to address solubility limitations .

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